molecular formula C7H13NO2 B1396551 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one CAS No. 1344224-72-1

1-(3-Hydroxypyrrolidin-1-yl)propan-1-one

Cat. No. B1396551
CAS RN: 1344224-72-1
M. Wt: 143.18 g/mol
InChI Key: DKPZUBJRAYHHQC-UHFFFAOYSA-N
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Description

1-(3-Hydroxypyrrolidin-1-yl)propan-1-one, also known as 1-Pyrrolidin-3-yl-propan-1-one (PVP-1) is a synthetic compound with a variety of applications in the scientific research community. It is an important precursor for a number of organic compounds and is commonly used in laboratory experiments. PVP-1 has been studied for its potential applications in pharmaceuticals and biotechnology, as well as its biochemical and physiological effects on living organisms.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : 1-alkyl-5-hydroxypyrrolidin-2-ones, closely related to 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one, react under mild conditions with indoles to yield specific pyrrolidin-2-ones. This process is significant for creating precise molecular structures (Sadovoy et al., 2011).

  • Synthesis of Pyrrolidine Nucleotides : Pyrrolidine derivatives, similar to 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one, have been synthesized and evaluated as inhibitors of purine nucleoside phosphorylase, highlighting their potential in therapeutic applications (Rejman et al., 2012).

  • Intermediate Product for Pharmaceuticals : Compounds like 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, related to 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one, serve as intermediate products in pharmaceutical manufacturing, emphasizing their importance in drug synthesis (Fort, 2002).

  • Development of Integrin Antagonists : The 3-hydroxypyrrolidine scaffold, part of the chemical structure of 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one, has been identified as a key component in developing new orally available integrin antagonists, suggesting its potential in systemic treatments (Zischinsky et al., 2010).

Biomedical Research

  • Study of Dopamine and Serotonin Receptors : Research involving analogs of 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one has provided insights into the binding affinity of these compounds at dopamine and serotonin receptors. This is crucial for understanding and developing treatments for neurological and psychiatric disorders (Ablordeppey et al., 2006).

Chemical Processes and Catalysis

  • Adhesive Polymers : Derivatives of hydroxypyrrolidin-2-one, structurally related to 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one, have been used in synthesizing monomers for adhesive polymers. This highlights the compound's utility in material science and engineering applications (Moszner et al., 2006).

  • Enzymatic Processes for Pyrrolidin-2-ones : The enzymatic esterification of compounds similar to 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one showcases the potential of biocatalysis in synthesizing complex organic molecules, an essential aspect of green chemistry (Singh et al., 2015).

properties

IUPAC Name

1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPZUBJRAYHHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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